molecular formula C9H8FNO5 B8185349 4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester

Cat. No.: B8185349
M. Wt: 229.16 g/mol
InChI Key: AJHQZTUQXNJCQD-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester is an organic compound with the molecular formula C9H8FNO5 It is a derivative of benzoic acid, characterized by the presence of fluoro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester typically involves multi-step organic reactions One common method includes the nitration of 4-fluoro-3-methoxybenzoic acid, followed by esterificationThe esterification step involves reacting the nitrated compound with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Reduction: 4-Fluoro-3-methoxy-2-amino-benzoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Fluoro-3-methoxy-2-nitro-benzoic acid.

Scientific Research Applications

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various molecular targets. These interactions can affect biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrobenzoic acid methyl ester: Lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxy-3-nitrobenzoic acid methyl ester:

    4-Fluoro-3-methoxybenzoic acid methyl ester: Lacks the nitro group, altering its reactivity and biological activity.

Uniqueness

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester is unique due to the combination of fluoro, methoxy, and nitro groups, which confer distinct chemical properties and reactivity patterns. This makes it a versatile compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.

Biological Activity

4-Fluoro-3-methoxy-2-nitro-benzoic acid methyl ester (commonly referred to as methyl 4-fluoro-3-methoxy-2-nitrobenzoate) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique chemical structure, characterized by the presence of fluoro, methoxy, and nitro functional groups, contributes to its potential biological activity. This article explores the biological activities of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H6FNO4C_8H_6FNO_4, with a molecular weight of 199.14 g/mol. The compound features:

  • Fluoro group : Enhances lipophilicity and influences biological interactions.
  • Methoxy group : Modifies electronic properties and sterics.
  • Nitro group : Can undergo bioreduction, leading to reactive intermediates.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Redox Reactions : The nitro group can be reduced to form amino derivatives, which may have distinct biological effects.
  • Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes, potentially impacting metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing nitro groups are often studied for their effectiveness against bacterial strains.

Cholinesterase Inhibition

A study highlighted the synthesis of benzimidazole derivatives derived from 4-fluoro-3-nitrobenzoic acid as potential acetylcholinesterase (AChE) inhibitors. These compounds could have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Synthesis and Biological Evaluation : A series of experiments synthesized various derivatives from this compound, evaluating their potency as AChE inhibitors. The results indicated that modifications to the methoxy and nitro groups significantly influenced inhibitory activity .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. Further research is needed to elucidate these pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameKey Functional GroupsNotable Activities
4-Fluoro-3-nitrobenzoic acidNitro, FluoroAntimicrobial
4-Methoxy-3-nitrobenzoic acidNitro, MethoxyAChE Inhibition
4-Fluoro-3-methoxybenzoic acidMethoxy, FluoroLimited biological data

Properties

IUPAC Name

methyl 4-fluoro-3-methoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-8-6(10)4-3-5(9(12)16-2)7(8)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHQZTUQXNJCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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